molecular formula C16H15N3OS B13352009 6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile

6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile

Cat. No.: B13352009
M. Wt: 297.4 g/mol
InChI Key: FPCZRKWFSYYOSL-UHFFFAOYSA-N
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Description

6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile is a complex organic compound with a unique structure that includes a nicotinonitrile core substituted with methyl, methylthio, and phenylglycyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyano-6-methylpyridine-2(1H)-thione with methyllithium, followed by alkylation with phenylglycyl chloride. The reaction conditions often include the use of solvents such as methanol or chloroform and may require specific temperatures and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-phenylbenzothiazole
  • 3-Acetyl-6-methyl-2-(methylthio)pyridine
  • 6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile

Uniqueness

6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

5-(2-anilinoacetyl)-6-methyl-2-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C16H15N3OS/c1-11-14(8-12(9-17)16(19-11)21-2)15(20)10-18-13-6-4-3-5-7-13/h3-8,18H,10H2,1-2H3

InChI Key

FPCZRKWFSYYOSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)SC)C#N)C(=O)CNC2=CC=CC=C2

Origin of Product

United States

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